Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a thiophene ring, which is a sulfur-containing aromatic ring, attached to the pyrazole core. The ethyl ester group at the 4-position of the pyrazole ring adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The thiophene ring can be introduced through a subsequent reaction with a thiophene-containing reagent under suitable conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles with different functional groups.
Scientific Research Applications
Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiophene ring and the pyrazole core allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl ring instead of a thiophene ring.
Ethyl 1-methyl-5-(furan-2-yl)-1H-pyrazole-4-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61354-81-2 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 1-methyl-5-thiophen-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(14)8-7-12-13(2)10(8)9-5-4-6-16-9/h4-7H,3H2,1-2H3 |
InChI Key |
LINWMBDRJFAEGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C2=CC=CS2 |
Origin of Product |
United States |
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